REACTION_SMILES
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[Cl:20][CH2:21][CH2:22][CH2:23][OH:24].[Cl:25][c:26]1[n:27][cH:28][n:29][c:30]2[cH:31][c:32]([OH:38])[c:33]([O:36][CH3:37])[cH:34][c:35]12.[Cl:55][CH2:56][Cl:57].[N:39]([C:40]([O:41][C:42]([CH3:43])([CH3:44])[CH3:45])=[O:46])=[N:47][C:48]([O:49][C:50]([CH3:51])([CH3:52])[CH3:53])=[O:54].[c:1]1([P:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[Cl:20][CH2:21][CH2:22][CH2:23][O:24][c:32]1[cH:31][c:30]2[n:29][cH:28][n:27][c:26]([Cl:25])[c:35]2[cH:34][c:33]1[O:36][CH3:37]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Cl)ncnc2cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COc1cc2c(Cl)ncnc2cc1OCCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |